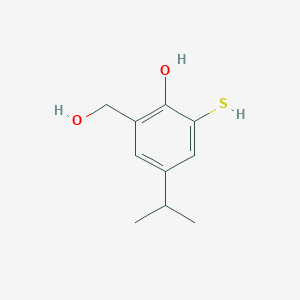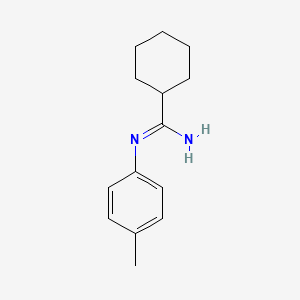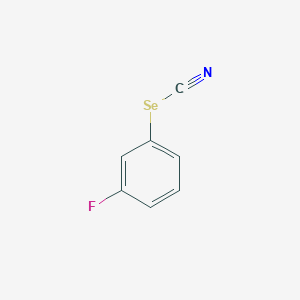
(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid is a heterocyclic compound containing a thiazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dicarboxylic acid derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired thiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated thiazepine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance or introduce new functionalities.
Mécanisme D'action
The mechanism by which (3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid: shares similarities with other thiazepine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.
Propriétés
Numéro CAS |
87458-27-3 |
|---|---|
Formule moléculaire |
C7H9NO4S |
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c9-6(10)4-1-2-13-3-5(8-4)7(11)12/h5H,1-3H2,(H,9,10)(H,11,12)/t5-/m1/s1 |
Clé InChI |
FBGSRIZEFFAFGD-RXMQYKEDSA-N |
SMILES isomérique |
C1CSC[C@@H](N=C1C(=O)O)C(=O)O |
SMILES canonique |
C1CSCC(N=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)



![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)
